4-(4-Aminophenyl)isoquinolin-3-amine
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Overview
Description
4-(4-Aminophenyl)isoquinolin-3-amine is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of an isoquinoline ring system substituted with an aminophenyl group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)isoquinolin-3-amine can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions, leading to the formation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods aim to improve the efficiency and yield of the synthesis while minimizing environmental impact . The use of transition-metal-free synthesis methods, such as the tandem reaction of arynes and oxazoles, has also been explored for the production of isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)isoquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
4-(4-Aminophenyl)isoquinolin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)isoquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to the disruption of metabolic pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of natural alkaloids.
Quinoline: A benzopyridine compound used in the treatment of malaria.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.
Uniqueness
4-(4-Aminophenyl)isoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminophenyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
31309-67-8 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)isoquinolin-3-amine |
InChI |
InChI=1S/C15H13N3/c16-12-7-5-10(6-8-12)14-13-4-2-1-3-11(13)9-18-15(14)17/h1-9H,16H2,(H2,17,18) |
InChI Key |
RHQIZEYRGRQHKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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